molecular formula C18H20N2O3 B4728995 N-[3-(aminocarbonyl)phenyl]-3-isobutoxybenzamide

N-[3-(aminocarbonyl)phenyl]-3-isobutoxybenzamide

Cat. No.: B4728995
M. Wt: 312.4 g/mol
InChI Key: WBLUASCHNMBYAK-UHFFFAOYSA-N
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Description

N-[3-(aminocarbonyl)phenyl]-3-isobutoxybenzamide is an organic compound with a complex structure that includes both amide and isobutoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminocarbonyl)phenyl]-3-isobutoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-isobutoxybenzoic acid with 3-aminobenzamide under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminocarbonyl)phenyl]-3-isobutoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.

Scientific Research Applications

N-[3-(aminocarbonyl)phenyl]-3-isobutoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-[3-(aminocarbonyl)phenyl]-3-isobutoxybenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The pathways involved can include signal transduction cascades, modulation of gene expression, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Aminocarbonylphenylboronic acid: Shares the aminocarbonyl functional group but differs in the presence of a boronic acid group instead of an isobutoxy group.

    3-Isobutoxybenzoic acid: Contains the isobutoxy group but lacks the aminocarbonyl group.

Uniqueness

N-[3-(aminocarbonyl)phenyl]-3-isobutoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research applications and the development of novel therapeutic agents.

Properties

IUPAC Name

3-[[3-(2-methylpropoxy)benzoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)11-23-16-8-4-6-14(10-16)18(22)20-15-7-3-5-13(9-15)17(19)21/h3-10,12H,11H2,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLUASCHNMBYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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